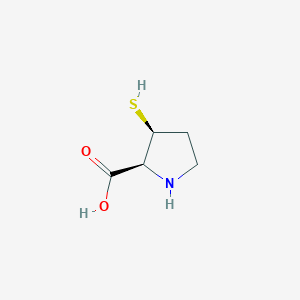
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid is a chiral amino acid derivative characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, the reduction of a 2-chloro-β-ketoester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the formation of the desired chiral compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the asymmetric reduction of precursor compounds, allowing for efficient and scalable production of the target compound .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group (-COOH) can be reduced to form alcohols or aldehydes.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, aldehydes, and various sulfur-containing derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in enzyme catalysis and protein structure.
Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. Additionally, the compound can act as a ligand for metal ions, influencing enzymatic activity and catalysis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acid derivatives such as (2S,3R)-3-methylglutamate and (2S,3R)-3-alkyl/alkenylglutamates .
Uniqueness
What sets (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the presence of both a mercapto group and a carboxylic acid group on a pyrrolidine ring. This unique combination of features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H9NO2S |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(2S,3S)-3-sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3(9)1-2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4+/m0/s1 |
InChI Key |
XLEKQZHPKBRJNB-IUYQGCFVSA-N |
Isomeric SMILES |
C1CN[C@H]([C@H]1S)C(=O)O |
Canonical SMILES |
C1CNC(C1S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















